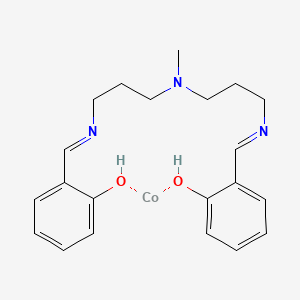

Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) and related cobalt(II)-Schiff base complexes often involves the reaction of cobalt salts with Schiff base ligands, which are formed by the condensation of salicylaldehyde derivatives with amines. These reactions can be facilitated by various solvents and conditions, leading to complexes with diverse structural features. For instance, complexes have been synthesized by reacting cobalt(II) salts with Schiff base ligands derived from salicylaldehyde and diamines, resulting in compounds with significant oxygenation catalytic activity, mirroring enzymatic processes like tryptophan 2,3-dioxygenase (A. Nishinaga, 1975).

Molecular Structure Analysis

Schiff base cobalt(II) complexes exhibit a variety of molecular structures, depending on the nature of the Schiff base ligand and the coordination environment around the cobalt ion. These structures can range from mononuclear to polynuclear complexes, with coordination geometries that include octahedral, square planar, and trigonal bipyramidal arrangements. The molecular structure is crucial in determining the complex's reactivity, magnetic properties, and potential applications. For example, bis[N,N′-3-azapentane-1,5-diyl-bis(salicylideneiminato)]-dicobalt(III) displays a robust neutral homodinuclear structure with a short metal…metal separation, indicative of a significant interaction between the cobalt centers (Ma. Guadalupe Quintero-Téllez et al., 2016).

Chemical Reactions and Properties

Cobalt(II)-Schiff base complexes participate in a variety of chemical reactions, including oxygenation reactions that mimic enzymatic processes. These complexes have been used as catalysts for the oxygenation of substrates such as indoles and flavones, leading to the selective oxidative cleavage of heterocyclic rings. The reactivity of these complexes can be attributed to the electronic and steric properties of the Schiff base ligands, as well as the coordination environment of the cobalt ion (A. Nishinaga et al., 1975).

Wissenschaftliche Forschungsanwendungen

Katalysator in biomimetischen gekoppelten katalytischen Systemen

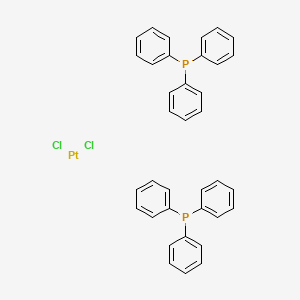

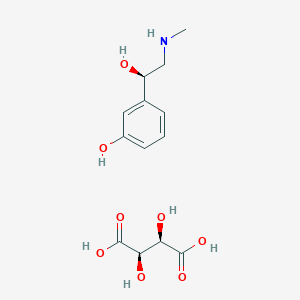

“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” kann als Katalysator in biomimetischen gekoppelten katalytischen Systemen verwendet werden {svg_1}. Diese Systeme ahmen natürliche Prozesse nach und können verwendet werden, um effizientere und nachhaltigere chemische Reaktionen zu schaffen.

Oxidation von para-substituierten Phenolen

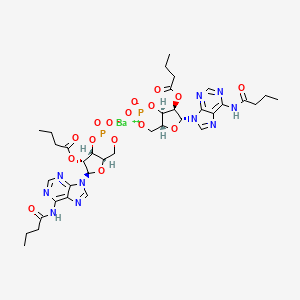

Diese Verbindung kann die Oxidation von para-substituierten Phenolen katalysieren {svg_2}. Dieser Prozess ist wichtig bei der Synthese verschiedener organischer Verbindungen und kann bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet werden.

Allylierungsreaktionen

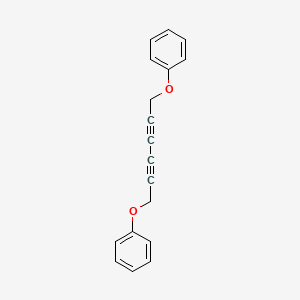

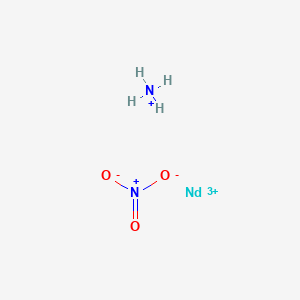

“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” kann auch als Katalysator in Allylierungsreaktionen verwendet werden {svg_3}. Diese Reaktionen werden verwendet, um eine Allylgruppe in ein Molekül einzuführen, was bei der Synthese verschiedener organischer Verbindungen nützlich sein kann.

Oxidative Spaltungen

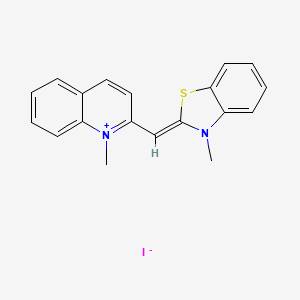

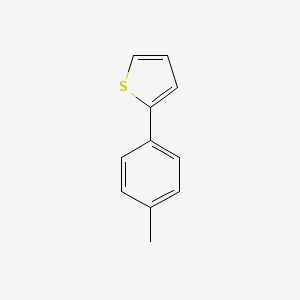

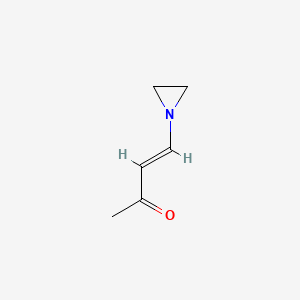

Diese Verbindung kann oxidative Spaltungen katalysieren {svg_4}. Dieser Prozess beinhaltet die Spaltung einer Bindung in einem Molekül unter Verwendung eines Oxidationsmittels. Dies kann bei der Synthese verschiedener organischer Verbindungen nützlich sein.

Oxidative Carbonylierung von Phenol

“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” kann die oxidative Carbonylierung von Phenol katalysieren {svg_5}. Diese Reaktion wird bei der Herstellung verschiedener chemischer Produkte verwendet, darunter Kunststoffe und Harze.

Synthese von hochreinen Materialien

“Bis(salicylideniminato-3-propyl)methylaminocobalt(II)” ist im Allgemeinen in den meisten Volumina sofort verfügbar. Hochreine, submikron- und Nanopulverformen können in Betracht gezogen werden {svg_6}. Dies macht es für die Synthese von hochreinen Materialien für verschiedene Anwendungen geeignet.

Safety and Hazards

Eigenschaften

IUPAC Name |

cobalt;2-[3-[3-[(2-hydroxyphenyl)methylideneamino]propyl-methylamino]propyliminomethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2.Co/c1-24(14-6-12-22-16-18-8-2-4-10-20(18)25)15-7-13-23-17-19-9-3-5-11-21(19)26;/h2-5,8-11,16-17,25-26H,6-7,12-15H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYMMTUICCHINZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27CoN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15391-24-9 |

Source

|

| Record name | Bis(salicylideniminato-3-propyl)methylaminocobalt(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What does the research tell us about the toxicity of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α?

A1: The research utilized microcalorimetry to investigate the toxic effects of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α growth. [] While the provided abstract doesn't detail specific findings, it suggests the study likely examines how the presence of this cobalt compound influences the metabolic activity and growth patterns of the bacteria. By analyzing the heat flow profiles generated through microcalorimetry, researchers can glean insights into the compound's impact on bacterial metabolism and potentially identify the concentration range where inhibitory effects become significant.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.